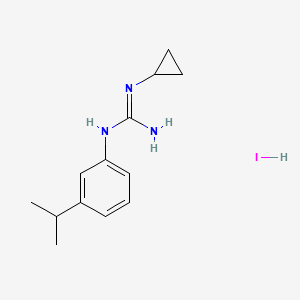
1-(2,5-Dimethoxyphenyl)-2-methylguanidine;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxyphenyl)-2-methylguanidine;hydroiodide, also known as DM-235, is a synthetic compound that belongs to the class of guanidine derivatives. It has been found to possess a wide range of biological activities, making it a promising candidate for various scientific research applications. In
Wirkmechanismus
1-(2,5-Dimethoxyphenyl)-2-methylguanidine;hydroiodide exerts its biological effects through multiple mechanisms of action. It has been found to inhibit the production of pro-inflammatory cytokines and the activation of nuclear factor-kappa B (NF-κB) in macrophages, leading to its anti-inflammatory and antinociceptive effects. 1-(2,5-Dimethoxyphenyl)-2-methylguanidine;hydroiodide has also been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of Bcl-2 expression.
Biochemical and Physiological Effects
1-(2,5-Dimethoxyphenyl)-2-methylguanidine;hydroiodide has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in the brain, indicating its neuroprotective effects. 1-(2,5-Dimethoxyphenyl)-2-methylguanidine;hydroiodide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(2,5-Dimethoxyphenyl)-2-methylguanidine;hydroiodide for lab experiments is its wide range of biological activities, making it a versatile compound for various research applications. However, one of the limitations of 1-(2,5-Dimethoxyphenyl)-2-methylguanidine;hydroiodide is its hydrophilic nature, which may affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on 1-(2,5-Dimethoxyphenyl)-2-methylguanidine;hydroiodide. One potential area of research is the development of 1-(2,5-Dimethoxyphenyl)-2-methylguanidine;hydroiodide analogs with improved pharmacokinetic properties. Another area of research is the investigation of the molecular mechanisms underlying 1-(2,5-Dimethoxyphenyl)-2-methylguanidine;hydroiodide's neuroprotective and antitumor effects. Additionally, the potential use of 1-(2,5-Dimethoxyphenyl)-2-methylguanidine;hydroiodide in combination with other drugs for the treatment of various diseases should also be explored.
Conclusion
In conclusion, 1-(2,5-Dimethoxyphenyl)-2-methylguanidine;hydroiodide is a promising compound with a wide range of biological activities, making it a versatile candidate for various scientific research applications. Its anti-inflammatory, antinociceptive, neuroprotective, and antitumor effects make it a potential therapeutic agent for the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and potential applications in clinical settings.
Synthesemethoden
The synthesis of 1-(2,5-Dimethoxyphenyl)-2-methylguanidine;hydroiodide involves the reaction of 2,5-dimethoxybenzaldehyde with methylamine and subsequent reaction with guanidine hydroiodide. The resulting compound is 1-(2,5-Dimethoxyphenyl)-2-methylguanidine;hydroiodide hydroiodide.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethoxyphenyl)-2-methylguanidine;hydroiodide has been found to exhibit a range of biological activities, including anti-inflammatory, antinociceptive, and neuroprotective effects. It has also been shown to possess antitumor activity against various cancer cell lines. These properties make it a promising candidate for scientific research in the fields of pharmacology, oncology, and neuroscience.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-methylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.HI/c1-12-10(11)13-8-6-7(14-2)4-5-9(8)15-3;/h4-6H,1-3H3,(H3,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVBLOYXDLHFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NC1=C(C=CC(=C1)OC)OC.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-2-methylguanidine;hydroiodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-Hydroxypiperidine-1-carbonyl)pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639600.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6639604.png)
![1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639612.png)
![1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639645.png)
![1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6639653.png)

![1-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[2-(hydroxymethyl)phenyl]methyl]urea](/img/structure/B6639662.png)
![1-(1-butylpiperidin-4-yl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639670.png)
![1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide](/img/structure/B6639674.png)




![1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6639696.png)